3-(氨甲基)-N,N-二苄氧杂环丁-3-胺

描述

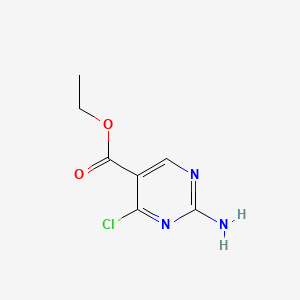

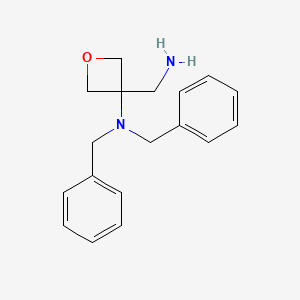

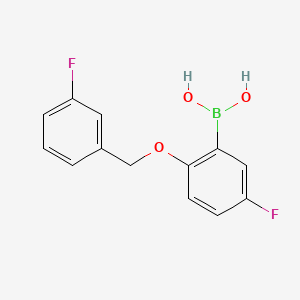

The compound “3-(aminomethyl)-N,N-dibenzyloxetan-3-amine” is an organic compound containing an oxetane ring (a three-membered cyclic ether) and amine groups. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups . They are classified as primary, secondary, or tertiary depending on the number of carbon atoms bonded directly to the nitrogen atom .

Molecular Structure Analysis

The molecular structure analysis would involve understanding the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Tools like X-ray crystallography, cryoelectron microscopy, and NMR spectroscopy are often used for such analyses .Chemical Reactions Analysis

Amines, such as those present in this compound, can undergo a variety of chemical reactions. They can react with acid chlorides to form amides , and they can also undergo the Hofmann elimination to form alkenes .Physical And Chemical Properties Analysis

Physical properties of a compound include characteristics like density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties describe the ability of a substance to undergo specific chemical changes .科学研究应用

有机合成中的催化

包括钇和钆在内的 3 族金属三酰胺配合物催化吡啶衍生物和 N-杂芳烃中的邻位 C-H 键加成到未活化的亚胺的 C═N 双键中,二苄胺等仲胺增强催化活性(Nagae 等人,2015 年)。

配合物的形成

与 3-(氨甲基)-N,N-二苄氧杂环丁-3-胺相关的胺硫酚配体 H33·6HCl 已用于合成 Fe、Co 和 Ni 的双核配合物,提供了对这些化合物的结构和电子特性的见解(Kersting 等人,1999 年)。

配体的合成和表征

与 3-(氨甲基)-N,N-二苄氧杂环丁-3-胺结构相似的 N3O3 胺酚已被合成和表征,提供了对它们作为 13 族金属离子配体的潜在用途的见解(Liu 等人,1993 年)。

螯合配体

已经开发出新的六齿 (N3O3) 三脚架胺酚铝、镓和铟配体配合物,展示了这些配体的多功能性(Liu 等人,1993 年)。

镧系元素配合物中的稳定性和选择性

N4O3 三脚架胺酚配体显示出与镧系离子特定的络合性质,突出了其对较重镧系的稳定性和选择性(Caravan 等人,1995 年)。

曼尼希反应和壳聚糖衍生物

酚类底物与甲醛和仲胺的曼尼希反应,随后环化,已被应用于向壳聚糖引入 N-苄基侧链,提高了其在有机溶剂中的溶解度(Omura 等人,2001 年)。

安全和危害

未来方向

作用机制

Target of Action

The primary target of 3-(aminomethyl)-N,N-dibenzyloxetan-3-amine is the Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) . LeuRS is an enzyme that plays a crucial role in protein synthesis by attaching leucine to its corresponding tRNA. This process is essential for the survival and growth of Mtb, making LeuRS a promising target for antitubercular agents .

Mode of Action

3-(aminomethyl)-N,N-dibenzyloxetan-3-amine interacts with its target, Mtb LeuRS, by inhibiting its function . This inhibition disrupts the protein synthesis process, thereby inhibiting the growth and proliferation of Mtb . The compound shows high selectivity for Mtb LeuRS, indicating a specific interaction with this enzyme .

Biochemical Pathways

The inhibition of Mtb LeuRS by 3-(aminomethyl)-N,N-dibenzyloxetan-3-amine affects the protein synthesis pathway in Mtb . By disrupting this pathway, the compound prevents the production of essential proteins, leading to the inhibition of bacterial growth . The downstream effects of this disruption are likely to include a decrease in the viability of the bacteria and a reduction in their ability to cause disease .

Pharmacokinetics

This suggests that the compound may have good bioavailability and can effectively reach its target in the body .

Result of Action

The result of the action of 3-(aminomethyl)-N,N-dibenzyloxetan-3-amine is the inhibition of Mtb growth and proliferation . By specifically targeting and inhibiting Mtb LeuRS, the compound disrupts an essential process in the bacteria, leading to their inability to synthesize necessary proteins and ultimately inhibiting their growth .

属性

IUPAC Name |

3-(aminomethyl)-N,N-dibenzyloxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c19-13-18(14-21-15-18)20(11-16-7-3-1-4-8-16)12-17-9-5-2-6-10-17/h1-10H,11-15,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSXXTVNJOLCNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CN)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70725516 | |

| Record name | 3-(Aminomethyl)-N,N-dibenzyloxetan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1021392-84-6 | |

| Record name | 3-[Bis(phenylmethyl)amino]-3-oxetanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1021392-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Aminomethyl)-N,N-dibenzyloxetan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine](/img/structure/B581118.png)

![4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581129.png)